molecular formula C8H14O3 B1609946 ethyl tetrahydro-2H-pyran-2-carboxylate CAS No. 110811-34-2

ethyl tetrahydro-2H-pyran-2-carboxylate

Cat. No. B1609946
M. Wt: 158.19 g/mol
InChI Key: LMMSPVMUSOMTDD-UHFFFAOYSA-N
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Description

Ethyl tetrahydro-2H-pyran-2-carboxylate is a chemical compound with the molecular formula C8H14O3 . It is a colorless to yellow liquid . The IUPAC name for this compound is ethyl tetrahydro-2H-pyran-4-carboxylate .


Molecular Structure Analysis

The InChI code for ethyl tetrahydro-2H-pyran-2-carboxylate is 1S/C8H14O3/c1-2-11-8(9)7-3-5-10-6-4-7/h7H,2-6H2,1H3 . This compound contains a total of 25 bonds, including 11 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 six-membered ring, 1 ester (aliphatic), and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

Ethyl tetrahydro-2H-pyran-2-carboxylate has a molecular weight of 158.2 . It is a colorless to yellow liquid . The specific melting point, boiling point, density, and refractive index are not available .

Scientific Research Applications

  • Cholesterol Synthesis Inhibition : Ethyl tetrahydro-2H-pyran-2-carboxylate derivatives have been found to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterogenesis. This inhibition suggests potential applications in managing cholesterol levels (Prugh et al., 1990).

  • Enantiospecific Synthesis : The compound has been used in the enantiospecific synthesis of (+)-(2R)- and (−)-(2S)-6-Ethyl-3,4-dihydro-2-methyl-4-oxo-2H-pyran-5-carboxylic Acid, demonstrating its utility in stereochemical applications (Deschenaux et al., 1989).

  • Organic Synthesis : It acts as a 1,4-dipole synthon in organic synthesis, particularly in [4 + 2] annulations with N-tosylimines, highlighting its role in creating complex organic structures (Zhu et al., 2003).

  • Novel Compound Synthesis : This chemical is used in synthesizing novel trifluoromethyl-containing tetrahydropyran derivatives, indicating its versatility in creating new chemical entities (Zhang et al., 2009).

  • Corrosion Inhibition : Pyran derivatives, including ethyl tetrahydro-2H-pyran-2-carboxylate, have been explored for their potential in corrosion mitigation, particularly for mild steel in acidic solutions (Saranya et al., 2020).

  • Antitumor Activity : Certain derivatives have shown promising in vitro anti-proliferative activities against various cancer cell lines, suggesting potential in cancer research (Wang et al., 2011).

Safety And Hazards

Ethyl tetrahydro-2H-pyran-2-carboxylate is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes, or if swallowed .

Relevant Papers The relevant papers for ethyl tetrahydro-2H-pyran-2-carboxylate are not explicitly mentioned in the available resources .

properties

IUPAC Name

ethyl oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-10-8(9)7-5-3-4-6-11-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMSPVMUSOMTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475524
Record name 2H-Pyran-2-carboxylic acid, tetrahydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl tetrahydro-2H-pyran-2-carboxylate

CAS RN

110811-34-2
Record name Ethyl tetrahydro-2H-pyran-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110811-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-2-carboxylic acid, tetrahydro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Dou, P Jia, X Chen, Z Wu, G Xu, Y Ni - Catalysis Science & …, 2022 - pubs.rsc.org
… Moreover, RoCE could catalyze the enantioselective resolution of near-symmetric oxyheterocyclic esters such as ethyl tetrahydro-2H-pyran-2-carboxylate (THPCE), which are generally …
Number of citations: 0 pubs.rsc.org
PE Gormisky - 2014 - search.proquest.com
Synthetic chemists are continually challenged to develop more efficient and selective methods for the synthesis of both simple and complex molecules. Traditionally, starting materials …
Number of citations: 3 search.proquest.com

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